molecular formula C9H8ClFO2 B1178655 fibril protein, Spiroplasma CAS No. 139569-17-8

fibril protein, Spiroplasma

Cat. No.: B1178655
CAS No.: 139569-17-8
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Description

Taxonomic Context of Spiroplasma Species

Spiroplasma is a genus within the class Mollicutes , a group of wall-less bacteria characterized by reduced genomes and parasitic or commensal lifestyles. Taxonomically, Spiroplasma belongs to the phylum Firmicutes , class Bacilli , and order Entomoplasmatales , with its family Spiroplasmataceae distinguishing it from non-helical Mollicutes like Mycoplasma and Acholeplasma . The genus comprises over 40 species, including pathogens such as Spiroplasma citri (citrus stubborn disease) and Spiroplasma eriocheiris (crustacean pathogen), as well as commensals in insects .

A defining feature of Spiroplasma is its helical morphology, enabled by an internal cytoskeletal ribbon composed of fibril protein and MreB paralogs (actin homologs) . This structural adaptation differentiates Spiroplasma from other Mollicutes, which typically exhibit pleomorphic shapes. Phylogenetic studies highlight that Spiroplasma diverged early from other Mollicutes, with genomic analyses revealing horizontal gene transfer events that contributed to its unique motility and host adaptation mechanisms .

Historical Discovery of Fibril Protein in Spiroplasma

The discovery of fibril protein emerged from early ultrastructural studies in the 1980s. Initial observations by Townsend et al. (1983) identified flexuous fibrils in Spiroplasma citri lysates, composed of a 55 kDa protein unique to the genus . These fibrils, distinct from eukaryotic cytoskeletal components, were proposed to underpin helical cell shape and motility .

Key milestones include:

  • 1983 : Isolation of fibrils via detergent treatment, revealing a 9 nm periodicity under electron microscopy (EM) .
  • 1991 : Cloning and sequencing of the fibril protein gene (fib) in S. citri, confirming its 515-amino-acid composition and conserved nature across Spiroplasma species .
  • 2020s : Cryo-EM and tomography studies resolving the fibril filament’s 3D structure, showing rings (11 nm wide) connected by a cylindrical backbone with an 8.7 nm helical twist .

Recent work by Sasajima et al. (2022) demonstrated that fibril filaments alone replicate the helicity of intact cells, while MreB paralogs drive dynamic shape changes during motility .

Biological Significance in Mollicutes

The fibril protein is evolutionarily and functionally unique to Spiroplasma, playing dual roles in structural integrity and motility :

Structural Role

Fibril filaments form a helical ribbon along the inner cell membrane, maintaining helicity despite the absence of a cell wall. This ribbon comprises:

  • Fibril protein : Forms the scaffold, with a repetitive ring-and-cylinder architecture .
  • MreB paralogs (SMreBs) : Five actin-like proteins (SMreB1–5) that interact with fibrils to modulate ribbon dynamics .

Table 1 : Key Components of the Spiroplasma Cytoskeleton

Component Function Localization
Fibril protein Scaffold for helical shape Inner membrane ribbon
SMreB5 Force generation via ATP hydrolysis Ribbon core
SMreB2/4 Stabilizes fibril-MreB interactions Ribbon periphery

Motility Mechanism

Spiroplasma swims by propagating kinks along its body, a process driven by SMreB-mediated contractions. Fibril filaments act as a static scaffold, while SMreBs generate torsional forces to switch cell helicity from left- to right-handed . This mechanism contrasts with flagellar motility in other bacteria and is energy-efficient for navigating viscous environments like insect hemolymph .

Evolutionary Context

Fibril protein’s origin traces to methylthioadenosine nucleosidase (MTAN) , an enzyme involved in quorum sensing. Gene duplication and neofunctionalization in Spiroplasma led to its repurposing as a cytoskeletal element, highlighting adaptive innovation within Mollicutes . Unlike Mycoplasma, which lacks analogous structures, Spiroplasma’s fibril-based motility underscores its ecological success as a plant and animal pathogen .

Properties

CAS No.

139569-17-8

Molecular Formula

C9H8ClFO2

Synonyms

fibril protein, Spiroplasma

Origin of Product

United States

Scientific Research Applications

Structural Characteristics of Fibril Protein

Fibril proteins in Spiroplasma are integral to the organism's helical shape and motility. They form a ribbon-like cytoskeleton that supports the cell structure and is involved in the swimming mechanism of these bacteria. Key findings regarding the structural characteristics include:

  • Three-Dimensional Structure : Fibril filaments exhibit a chain structure composed of rings approximately 11 nm wide and 6 nm long, interconnected by a backbone cylinder with an 8.7 nm interval along the filament axis. This structure was confirmed through electron microscopy techniques, including negative-staining and cryo-electron tomography .
  • Helical Shape and Pitch : The pitch of the helix formed by fibril proteins is about 0.72 μm, which is critical for maintaining the distinctive shape of Spiroplasma cells .

Understanding Bacterial Motility

Fibril proteins play a significant role in elucidating the mechanisms behind bacterial motility. Studies have shown that combinations of fibril proteins and MreB proteins can replicate swimming patterns similar to those observed in natural Spiroplasma cells. This research aids in understanding how cytoskeletal components influence bacterial movement .

Biotechnological Innovations

The unique properties of fibril proteins make them promising candidates for various biotechnological applications:

  • Synthetic Biology : By incorporating fibril proteins into synthetic organisms, researchers can manipulate bacterial shapes and motility for specific purposes, such as targeted drug delivery or environmental sensing .
  • Material Science : The structural integrity provided by fibril proteins can inspire new materials that mimic biological functions, potentially leading to advances in bioengineering and nanotechnology.

Pathogen Research

As Spiroplasma can act as pathogens or commensals in various hosts, understanding its fibril protein structure can inform research into bacterial pathogenesis. Insights gained from studying these proteins may lead to novel approaches for controlling infections caused by Spiroplasma species .

Case Study 1: Isolation and Characterization of Fibril Proteins

A study isolated fibril proteins from Spiroplasma eriocheiris using sucrose-gradient centrifugation, revealing their composition and structural properties through SDS-PAGE analysis. The results indicated that fibrils are stabilized by interactions with SMreB proteins, which are essential for maintaining cell shape .

Experimental Technique Findings
SDS-PAGEIdentified major components of fibrils (67% fibril protein)
Electron MicroscopyConfirmed helical structure and dimensions

Case Study 2: Fibril Protein Functionality

Research demonstrated that expressing fibril proteins in Mycoplasma capricolum conferred a helical shape to these normally spherical bacteria, showcasing the potential for using fibril proteins to alter cellular morphology in synthetic biology applications .

Comparison with Similar Compounds

Evolutionary and Pathological Contexts

  • Evolution : Fibril’s SAH-like domain suggests a metabolic enzyme co-opted for structural roles, contrasting with conserved cytoskeletal proteins like MreB .
  • Pathology: Unlike amyloid fibrils, which disrupt tissue function, Spiroplasma fibril is non-toxic and critical for survival in insect hosts .

Q & A

Q. What experimental methods are used to isolate and characterize fibril proteins in Spiroplasma?

Fibril proteins are isolated via detergent lysis (e.g., sodium deoxycholate) followed by density gradient centrifugation . Structural characterization employs cryo-electron microscopy (cryo-EM) and subtomogram averaging to resolve nanometer-scale helical parameters (e.g., ~10 nm thickness, 15 nm width) . Molecular weights vary across studies (55–59 kDa), likely due to species-specific differences or post-translational modifications .

Q. How do fibril proteins contribute to Spiroplasma motility and morphology?

Fibril proteins form a cytoskeletal ribbon with MreB homologs, enabling helicity switching for swimming. Cryo-electron tomography (cryo-ET) shows fibrils align along the inner cell membrane, stabilizing the helical shape in peptidoglycan-deficient cells . Mutagenesis studies indicate fibrils interact with MreB5 via co-precipitation assays, suggesting cooperative force generation .

Q. What are the challenges in purifying fibril proteins for structural studies?

Short fibril constructs often yield insoluble aggregates due to disrupted polymerization interfaces. Parallel strategies, such as inserting EGFP into loop regions, inhibit polymerization while preserving folding and MreB interactions, enabling fluorescence-based functional assays .

Advanced Research Questions

Q. How do phosphorylation dynamics regulate fibril assembly and membrane interactions?

A 57-kDa fibril-associated protein undergoes reversible phosphorylation: non-phosphorylated forms bind membranes, while phosphorylated forms dissociate, suggesting a regulatory mechanism for fibril-membrane anchoring . Kinase/phosphatase inhibitors could clarify temporal control of fibril assembly in live cells.

Q. What structural domains are critical for fibril polymerization, and how can they be experimentally validated?

Domain dissection reveals N-terminal (MTAN-homologous) and C-terminal regions are both essential for polymerization. Truncated constructs lacking these domains fail to assemble . EGFP insertion mutagenesis identifies flexible loops (e.g., residues 200–250) as non-essential for polymerization, enabling tagged constructs for live-cell imaging .

Q. How do contradictory findings on fibril protein roles in motility align with evolutionary adaptations?

Some Spiroplasma species lack fibril genes but retain motility via MreB homologs, suggesting functional redundancy . Comparative genomics of fibril-deficient strains (e.g., Spiroplasma citri) versus fibril-dependent species (e.g., S. eriocheiris) may reveal compensatory mechanisms in cytoskeletal evolution.

Q. What insights do cryo-ET and atomic modeling provide about fibril-MreB interactions?

Subtomogram averaging of Spiroplasma ribbons localizes MreB filaments centrally and fibrils peripherally. Docking atomic models into cryo-ET density maps confirms fibril protofilament alignment via electrostatic interactions, but MreB resolution remains limited (~2 nm), necessitating improved sample preparation .

Methodological Guidance

Q. How can researchers resolve discrepancies in fibril protein molecular weights across studies?

Employ mass spectrometry to confirm post-translational modifications (e.g., phosphorylation) and SDS-PAGE under reducing/non-reducing conditions to detect disulfide-linked multimers . Cross-reference species-specific genomic data (e.g., S. citri fibril gene: 515 amino acids, 59 kDa) .

Q. What strategies optimize fluorescent tagging of fibrils without disrupting function?

Insert EGFP into non-conserved loops (e.g., between β-strands) identified via homology modeling. Validate functionality via co-sedimentation assays with MreB5 and TEM to confirm filament integrity .

Q. How to design experiments testing fibril roles in helicity switching?

Combine cryo-ET of swimming cells with CRISPRi knockdown of fibril genes. Quantify helical pitch changes using 3D reconstruction software and correlate with motility assays in microfluidic channels .

Contradictions and Open Questions

  • Functional Redundancy: Why do some species require fibrils for helicity while others rely solely on MreBs ?
  • Phylogenetic Origins: Fibrils evolved from bacterial nucleosidases (MTAN)—how did this domain acquire cytoskeletal functions ?
  • Structural Plasticity: Does the fibril’s helical pitch adaptability (~9–15 nm) enhance mechanical resilience during swimming ?

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